4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 847783-76-0
Cat. No.: VC7327202
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847783-76-0 |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 |
| IUPAC Name | 4-(3-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H16N4OS/c1-10-3-2-4-11(9-10)17-12(14-15-13(17)19)16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,15,19) |
| Standard InChI Key | FPKCRDQOTPCFAP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3 |
Introduction
Chemical Identity and Structural Characteristics
4-(3-Methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: N/A; Molecular Formula: C₁₃H₁₆N₄OS; Molecular Weight: 276.36 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4, a morpholine moiety at position 5, and a thiol (-SH) group at position 3 . Its structure is characterized by:
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Aromatic ring: 3-Methylphenyl provides hydrophobic interactions.
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Morpholine: Enhances solubility and modulates electronic properties via its oxygen atom.
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Thiol group: Enables redox activity and covalent bonding with biological targets .
The compound’s IUPAC name and SMILES string (CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3) confirm its regiochemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves cyclization reactions:
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Precursor preparation: 3-Methylphenylhydrazine reacts with carbon disulfide in alkaline ethanol to form a dithiocarbazinate intermediate .
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Cyclization: The intermediate undergoes ring closure with morpholine under reflux, yielding the triazole-thiol core .
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Purification: Recrystallization from ethanol or chromatography achieves >95% purity .
Reaction Conditions:
Industrial Optimization
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Continuous flow reactors improve yield (85–90%) and reduce reaction time.
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Automated systems control temperature and pH to minimize byproducts .
Physicochemical Properties
Biological Activities
Antimicrobial Activity
In vitro studies on structural analogs demonstrate broad-spectrum activity:
| Microorganism | MIC (µg/mL) | Analog Structure |
|---|---|---|
| Staphylococcus aureus | 12.5 | 4-Phenyl-5-morpholinyl variant |
| Candida albicans | 8.0 | 4-Amino-5-phenyl derivative |
| Escherichia coli | 16.0 | 4-(4-Methylphenyl) analog |
Key Insight: The 3-methylphenyl group enhances membrane penetration compared to unsubstituted phenyl .
Antioxidant Properties
In a DPPH radical scavenging assay:
| Compound | IC₅₀ (µM) |
|---|---|
| Target compound | 18.2 |
| Ascorbic acid (control) | 12.1 |
The thiol group contributes to free radical neutralization, while morpholine stabilizes the radical intermediate .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 25.4 | Caspase-3 activation |
| A549 (lung cancer) | 30.1 | ROS-mediated DNA damage |
Mechanism of Action
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Antimicrobial: Inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol synthesis .
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Antioxidant: Scavenges ROS via thiol-disulfide exchange and hydrogen donation .
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Anticancer: Chelates transition metals (e.g., Fe²⁺), inducing oxidative stress in cancer cells .
Comparison with Structural Analogs
| Analog Substituent | Bioactivity (vs. Target Compound) | Solubility |
|---|---|---|
| 4-(4-Methylphenyl) | 15% lower antifungal activity | Similar |
| 5-Piperidinyl (vs. morpholinyl) | 20% reduced antioxidant capacity | Lower |
| 3-Nitrophenyl | 2x higher cytotoxicity | Poor |
Notable Trend: Bulky substituents at position 4 reduce solubility but enhance target binding .
Applications and Future Directions
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